An In-depth Technical Guide to L-4-Methoxymandelic Acid: Chemical Properties and Structure
An In-depth Technical Guide to L-4-Methoxymandelic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for L-4-Methoxymandelic acid. The information is curated to support research and development activities, offering detailed data and procedural insights.
Core Chemical and Physical Properties
L-4-Methoxymandelic acid, a derivative of mandelic acid, is distinguished by a methoxy group on the para-position of the phenyl ring. This structural feature influences its chemical reactivity and physical characteristics. Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 108-111 °C | [3][4] |
| Appearance | White to light yellow powder or crystals | [4][5] |
| Solubility | Soluble in water, alcohol, and ether | [4][6][7] |
| pKa (Predicted) | 3.43 ± 0.10 | [4] |
Structural Information
The chemical structure of L-4-Methoxymandelic acid features a chiral center, leading to stereoisomerism. The "L" designation refers to a specific enantiomer, which is crucial for its interaction with biological systems.
| Identifier | Name/Structure | Reference(s) |
| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid | [1] |
| Synonyms | 4-Methoxymandelic acid, p-Methoxymandelic acid, (4-Methoxyphenyl)hydroxyacetic acid | [1][4] |
| CAS Number | 10502-44-0 | [1] |
| SMILES | COc1ccc(cc1)C(O)C(O)=O | |
| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of L-4-Methoxymandelic acid. Key spectral data are provided below.
| Spectrum Type | Instrumentation/Conditions | Key Features/Notes | Reference(s) |
| ¹H NMR | Varian A-60 | Data available on PubChem for structural elucidation. | [1] |
| FTIR | KBr Wafer or ATR-Neat | Spectra available on PubChem for functional group identification. | [1] |
| Mass Spectrometry | GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [1] |
| Raman | FT-Raman | Spectrum available on SpectraBase. | [1] |
Experimental Protocols
Detailed methodologies are critical for the synthesis, purification, and analysis of L-4-Methoxymandelic acid in a laboratory setting.
Synthesis of 4-Methoxymandelic Acid
A documented method involves the reaction of anisole with glyoxylic acid.[8]
-
Raw Materials : Anisole, aqueous glyoxylic acid, a protonic acid catalyst (e.g., sulfuric acid), and a secondary solvent (e.g., diethylene glycol dimethyl ether).
-
Procedure :
-
To a three-necked flask, add a 50% aqueous solution of glyoxylic acid and the secondary solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the protonic acid catalyst while maintaining the temperature.
-
Slowly drip in anisole, keeping the temperature around 0 °C.
-
After the addition is complete, continue stirring the reaction at room temperature.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
-
Yield : The reaction efficiency and yield are dependent on the specific catalyst and solvent system used, with reported anisole transformation efficiencies around 85-95%.[8]
Chiral Separation via High-Performance Liquid Chromatography (HPLC)
A liquid chromatographic method has been developed for the effective separation of the enantiomers of 4-methoxymandelic acid.[9]
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Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase : A primary solvent of n-hexane with isopropanol or ethanol as a polarity modifier. To accommodate the acidic nature of the compound, 0.1% trifluoroacetic acid (TFA) is used as an additive.
-
Flow Rate : 0.4–1.2 mL/min.
-
Detection : UV detection at a wavelength of 230 nm.
-
Sample Preparation : Dissolve the compound in ethanol and filter through a 0.45 μm filter before injection.
-
Outcome : This method achieves baseline resolution of the enantiomers.[9]
Thin-Layer Chromatography (TLC) Analysis
TLC is a viable method for analyzing related compounds like DL-4-hydroxy-3-methoxymandelic acid.
-
Stationary Phase : Non-activated silica gel G plates.
-
Mobile Phase : A mixture of chloroform, acetic acid, and water in a 4:4:1 (v/v) ratio.
-
Visualization : Spray the plate with 3M sulfuric acid in methanol and heat in an oven at 110 °C for 2 minutes.
Biological Context and Significance
While direct signaling pathways for L-4-Methoxymandelic acid are not extensively detailed, its structural analog, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), is a well-known major metabolite of the catecholamines epinephrine and norepinephrine. Understanding this pathway provides crucial context for the metabolic fate of related compounds.
Caption: Metabolic pathway of catecholamines to Vanillylmandelic Acid (VMA).
This guide serves as a foundational resource for professionals engaged in the study and application of L-4-Methoxymandelic acid, providing essential data and procedural knowledge to facilitate further research and development.
References
- 1. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methoxymandelic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. 4-METHOXYMANDELIC ACID | 10502-44-0 [chemicalbook.com]
- 4. 4-METHOXYMANDELIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 8. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
